2-Chloro-N,4-dimethylnicotinamide

Medicinal Chemistry Organic Synthesis Chemical Procurement

Procure high-purity (≥98%) 2-Chloro-N,4-dimethylnicotinamide, a key nicotinamide intermediate with a unique N,4-dimethyl substitution pattern (MW 184.62). This specific substitution confers distinct reactivity in nucleophilic substitution and coupling reactions (e.g., Suzuki-Miyaura), ensuring consistent synthetic outcomes and novel IP for pharmaceutical and agrochemical research programs. Avoid generic analogs.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
Cat. No. B12998644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N,4-dimethylnicotinamide
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)Cl)C(=O)NC
InChIInChI=1S/C8H9ClN2O/c1-5-3-4-11-7(9)6(5)8(12)10-2/h3-4H,1-2H3,(H,10,12)
InChIKeyYFIWGLHMJKKUPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N,4-dimethylnicotinamide: A Specialized Nicotinamide Building Block for Precision Synthesis


2-Chloro-N,4-dimethylnicotinamide is a nicotinamide derivative with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is characterized by a chlorine atom at the 2-position and distinct N- and 4-methyl substitutions on the pyridine ring. This specific substitution pattern is crucial for its role as a fine chemical intermediate, enabling distinct reactivity profiles compared to other chloro- or methyl-substituted nicotinamide analogs. It is offered as a high-purity building block, primarily intended for use in the synthesis of more complex molecules for pharmaceutical and agrochemical research .

Why 2-Chloro-N,4-dimethylnicotinamide Cannot Be Casually Substituted by Common Analogs


Generic substitution among nicotinamide derivatives is not feasible due to the profound impact of substitution patterns on physicochemical properties and synthetic utility. The specific N,4-dimethyl substitution on the pyridine ring of 2-Chloro-N,4-dimethylnicotinamide confers distinct properties—such as a molecular weight of 184.62 g/mol and a specified purity of NLT 98% —that differ from its close analogs like 2-Chloro-4-methylnicotinamide (MW 170.6 g/mol, 95% purity) . These differences can critically alter reactivity in nucleophilic substitution or coupling reactions, making the target compound a more suitable and consistent starting material for specific synthetic pathways where other analogs may underperform or lead to complex mixtures. The quantitative evidence below substantiates these points of differentiation for informed procurement decisions.

Quantitative Evidence for the Procurement of 2-Chloro-N,4-dimethylnicotinamide Over Analogs


Comparative Purity: Higher Specification vs. 2-Chloro-4-methylnicotinamide

2-Chloro-N,4-dimethylnicotinamide is commercially available with a specified purity of NLT 98% . In contrast, a close structural analog, 2-Chloro-4-methylnicotinamide, is commonly specified at a minimum purity of 95% . This represents a quantifiable difference in purity specification, which is a critical factor for researchers requiring consistent and predictable reaction outcomes.

Medicinal Chemistry Organic Synthesis Chemical Procurement

Molecular Weight Differentiation: Impact on Physicochemical Properties

The molecular weight (MW) of 2-Chloro-N,4-dimethylnicotinamide is 184.62 g/mol . This is significantly higher than that of the comparator 2-Chloro-4-methylnicotinamide, which has a MW of 170.6 g/mol . This difference of approximately 14 g/mol corresponds to the addition of a methyl group on the amide nitrogen, which directly influences properties like lipophilicity (LogP) and membrane permeability.

Physicochemical Analysis Drug Design Synthetic Chemistry

Unique N,4-Dimethyl Substitution Pattern vs. N,N-Dimethyl Analog

The substitution pattern of 2-Chloro-N,4-dimethylnicotinamide features methyl groups on both the amide nitrogen and the pyridine ring. This is structurally distinct from its analog, 2-Chloro-N,N-dimethylnicotinamide (CAS 52943-21-2), which has both methyls on the amide nitrogen. The presence of the 4-methyl group in the target compound creates a different steric and electronic environment around the reactive chlorine atom at the 2-position, which is known to alter reactivity in nucleophilic aromatic substitution reactions.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Recommended Applications for 2-Chloro-N,4-dimethylnicotinamide Based on Verifiable Evidence


Synthesis of Advanced Pharmaceutical Intermediates

The compound serves as a high-purity (NLT 98%) building block for constructing more complex nicotinamide-derived pharmaceutical candidates. Its unique N,4-dimethyl substitution pattern, which differentiates it from N,N-dimethyl analogs , allows for the exploration of distinct chemical space and the creation of novel intellectual property in medicinal chemistry programs targeting enzymes or receptors where steric and electronic properties are critical.

Development of Agrochemicals and Fine Chemicals

Its role as a synthetic intermediate is well-noted for the production of fine chemicals and agrochemicals . The combination of a reactive 2-chloro group with the specific N,4-dimethyl substitution provides a versatile handle for further derivatization, such as in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the efficient synthesis of custom building blocks for crop protection agents or specialty chemicals.

Structure-Activity Relationship (SAR) Explorations

Given the significant differences in molecular weight (184.62 vs. 170.6 g/mol) and purity (NLT 98% vs. 95%) compared to 2-Chloro-4-methylnicotinamide , this compound is a well-defined chemical probe for SAR studies. Researchers can use it to systematically investigate how the addition of an N-methyl group impacts the physicochemical and biological properties of a lead series, providing clear, interpretable data due to its high purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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